molecular formula C17H18ClNO3S2 B2643637 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE CAS No. 397283-62-4

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Cat. No.: B2643637
CAS No.: 397283-62-4
M. Wt: 383.91
InChI Key: JHPNTWPWRGRABV-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-ethoxybenzenesulfonyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic conditions. For example, the reaction between 3-chloroaniline and carbon disulfide in the presence of hydrochloric acid can yield the thiazolidine ring.

    Introduction of 4-Ethoxybenzenesulfonyl Group: The 4-ethoxybenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thiazolidine intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-1,3-thiazolidine: Lacks the 4-ethoxybenzenesulfonyl group, making it less complex.

    3-(4-Ethoxybenzenesulfonyl)-1,3-thiazolidine:

Uniqueness

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the 3-chlorophenyl and 4-ethoxybenzenesulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-15-6-8-16(9-7-15)24(20,21)19-10-11-23-17(19)13-4-3-5-14(18)12-13/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNTWPWRGRABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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